

Inter-laboratory Validation of Phenpromethamine Quantification: A Comparative Guide

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Compound of Interest

Compound Name: Phenpromethamine

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This guide provides a comprehensive comparison of analytical methods for the quantification of **Phenpromethamine**, a sympathomimetic amine. While a formal inter-laboratory validation study for **Phenpromethamine** is not readily available in published literature, this document synthesizes single-laboratory validation data for analogous compounds and outlines the expected performance characteristics for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented data serves as a benchmark for laboratories aiming to develop and validate their own methods for **Phenpromethamine** quantification.

Data Presentation: A Comparative Analysis of Quantitative Methods

The performance of an analytical method is determined by several key validation parameters. The following tables summarize typical performance characteristics for the quantification of **phenpromethamine** and related phenethylamine compounds using GC-MS and LC-MS/MS. These values are compiled from various single-laboratory validation studies and represent expected benchmarks for a given method.

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance

Performance Metric	Gas Chromatography-Mass Spectrometry (GC-MS)	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range	10 - 1000 ng/mL	0.1 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.99	> 0.995
Accuracy (% Recovery)	90 - 110%	95 - 105%
Precision (% RSD)	< 15%	< 10%
Limit of Detection (LOD)	1 - 10 ng/mL	0.01 - 1 ng/mL
Limit of Quantification (LOQ)	5 - 25 ng/mL	0.05 - 5 ng/mL

Note: These values are illustrative and can vary significantly depending on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of **Phenpromethamine** using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

- Extraction: To 1 mL of the biological matrix (e.g., urine, plasma), add an internal standard (e.g., **Phenpromethamine-d5**). Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) under alkaline conditions.
- Derivatization: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to form a volatile derivative of **Phenpromethamine**.

2. GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for **Phenpromethamine** and its internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

- Protein Precipitation: To 100 μ L of the biological matrix, add 300 μ L of cold acetonitrile containing the internal standard (e.g., **Phenpromethamine-d5**).
- Centrifugation: Vortex the mixture and centrifuge at high speed to precipitate proteins.
- Dilution: Dilute the supernatant with a suitable mobile phase for injection.

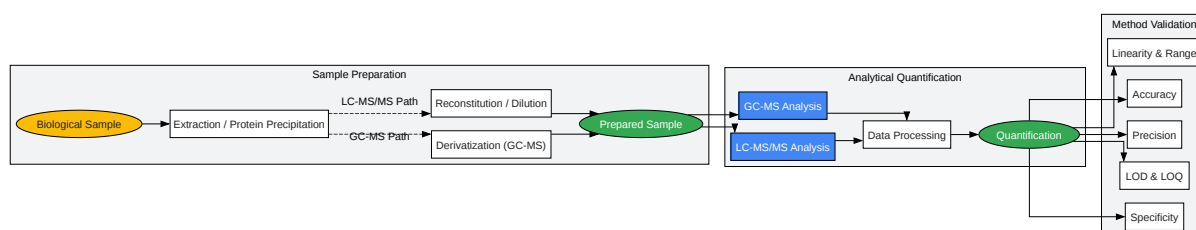
2. LC-MS/MS Conditions:

- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient program to achieve separation of **Phenpromethamine** from matrix components.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for **Phenpromethamine** and its internal standard.

Mandatory Visualizations

Phenpromethamine Quantification Workflow

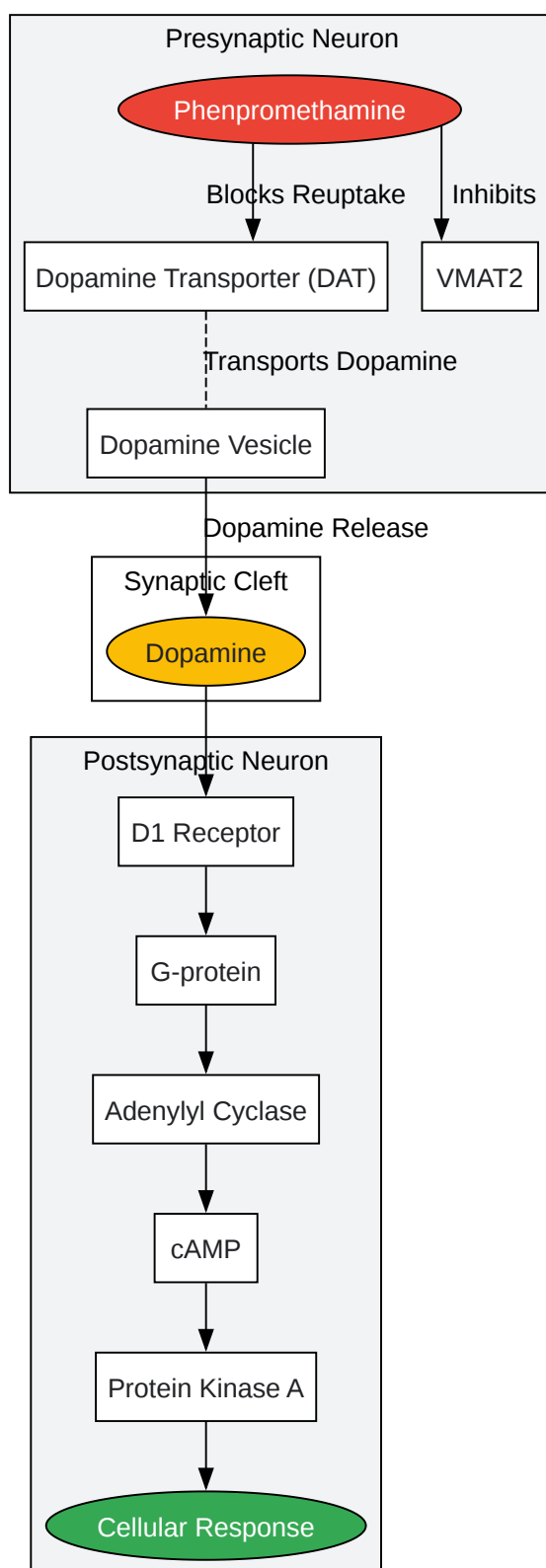


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Caption: Experimental workflow for **Phenpromethamine** quantification.

Signaling Pathway of Phenpromethamine

Phenpromethamine, as a sympathomimetic amine, is expected to exert its effects by modulating the activity of monoamine neurotransmitters, primarily dopamine and norepinephrine. It can act as a releasing agent and reuptake inhibitor at the respective transporters.



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Caption: Postulated signaling pathway of **Phenpromethamine**.

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